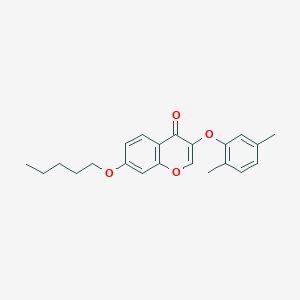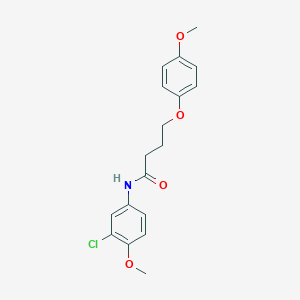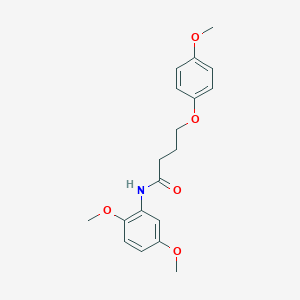![molecular formula C15H14N4OS B284777 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B284777.png)
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone is a chemical compound that has gained significant attention in scientific research. This compound is a member of the triazolopyrimidine family and has shown potential in various fields of research.
Mécanisme D'action
The mechanism of action of 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in the growth or replication of cancer cells, viruses, or inflammatory cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory cytokines in animal models. Additionally, it has been shown to inhibit the replication of certain viruses, such as influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone in lab experiments is its potential as a multi-targeted agent. It has shown potential in inhibiting the growth of cancer cells, reducing inflammation, and inhibiting viral replication. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the research of 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for cancer, inflammation, and viral infections. Another direction is to optimize its use in lab experiments, such as identifying the optimal concentration and duration of treatment. Additionally, it could be studied for its potential in combination with other drugs or therapies to enhance its effectiveness. Finally, its potential as a drug candidate could be further explored, which could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone involves the reaction of 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol with 1-(2-bromoethyl)benzene. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide. The product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone has shown potential in various fields of scientific research. It has been studied for its anticancer properties, and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
Propriétés
Formule moléculaire |
C15H14N4OS |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C15H14N4OS/c1-10-8-11(2)19-14(16-10)17-18-15(19)21-9-13(20)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Clé InChI |
PCJDGLWWXGZPPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=NN=C(N12)SCC(=O)C3=CC=CC=C3)C |
SMILES canonique |
CC1=CC(=NC2=NN=C(N12)SCC(=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dichlorobenzyl 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284695.png)
![2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284696.png)
![N-(2,5-dichlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284697.png)
![3-{2-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284698.png)
![7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284700.png)




![Isobutyl 4-{[4-(4-methoxyphenoxy)butanoyl]amino}benzoate](/img/structure/B284708.png)

![N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea](/img/structure/B284714.png)
![N-{3-[2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B284732.png)
![N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide](/img/structure/B284736.png)
